molecular formula C9H15BrO2 B2652993 Tert-butyl 2-bromo-2-cyclopropylacetate CAS No. 2059993-81-4

Tert-butyl 2-bromo-2-cyclopropylacetate

Cat. No. B2652993
CAS RN: 2059993-81-4
M. Wt: 235.121
InChI Key: BDENKGSMYVURLT-UHFFFAOYSA-N
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Description

Tert-butyl 2-bromo-2-cyclopropylacetate is an organic compound with the CAS Number: 2059993-81-4 . It has a molecular weight of 235.12 . The IUPAC name for this compound is tert-butyl 2-bromo-2-cyclopropylacetate .


Molecular Structure Analysis

The molecular formula of Tert-butyl 2-bromo-2-cyclopropylacetate is C9H15BrO2 . The InChI Code for this compound is 1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3 .

Scientific Research Applications

Cyclopropyl Derivatives Synthesis and Reactions

  • Modification of Drug Analogues : The incorporation of tert-butyl groups, similar in structure to tert-butyl 2-bromo-2-cyclopropylacetate, into bioactive compounds has been explored. These modifications often aim to optimize physicochemical properties such as lipophilicity and metabolic stability, with studies documenting alternative substituents for improved drug discovery outcomes (Westphal et al., 2015).

  • Spirocyclic Indoline Lactone Synthesis : Research on base-promoted cyclization involving tert-butyl esters has led to the development of complex molecules with potential for further chemical transformations (Hodges et al., 2004).

  • Base-Catalyzed Oxygenation of Phenol Derivatives : Cyclopropyl derivatives have been synthesized to investigate mechanisms of base-catalyzed autooxidation, offering insights into the reactivity of phenolic compounds (Lee et al., 2005).

Catalytic Applications and Organic Synthesis

  • Palladium-Catalyzed Reactions : Studies have explored the use of tert-butyl thioethers and related structures in palladium-catalyzed cross-coupling reactions, demonstrating the versatility of these compounds in synthesizing a broad range of substrates under mild conditions (Zim et al., 2000).

  • Enantioselective Cyclopropanation : Research has shown that complexes, such as Co(III)-salen, catalyze the asymmetric cyclopropanation of styrene derivatives, highlighting the utility of tert-butyl diazoacetate and similar esters in achieving high enantioselectivity (Fukuda & Katsuki, 1997).

Mechanistic and Structural Studies

  • Arylpalladium Complexes : The structural characterization of arylpalladium complexes with tert-butyl phosphine ligands offers insights into the stabilization mechanisms and potential applications in cross-coupling reactions (Stambuli et al., 2002).

properties

IUPAC Name

tert-butyl 2-bromo-2-cyclopropylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)7(10)6-4-5-6/h6-7H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDENKGSMYVURLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-bromo-2-cyclopropylacetate

CAS RN

2059993-81-4
Record name tert-butyl 2-bromo-2-cyclopropylacetate
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